molecular formula C21H16FN5O3S B2573579 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-95-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2573579
CAS No.: 852374-95-9
M. Wt: 437.45
InChI Key: MBOAEAAJZDMXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a potent and selective chemical probe targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) Source . Inhibition of DYRK1A has emerged as a compelling therapeutic strategy, positioning this compound as a critical tool for investigating pathophysiological processes where this kinase is implicated. In neuroscience research, this inhibitor is utilized to elucidate the role of DYRK1A in neuronal development and synaptic function, with particular relevance to Down syndrome and Alzheimer's disease pathogenesis, notably by modulating the phosphorylation of proteins like tau and amyloid precursor protein (APP) Source . Furthermore, due to the established role of DYRK1A in cell cycle control and tumorigenesis, this compound provides significant value in oncology research for probing mechanisms of cell proliferation and survival in various cancer models, including glioblastoma and pancreatic cancer Source . Its mechanism of action, involving competitive binding at the kinase's ATP-binding site, allows researchers to precisely dissect DYRK1A-dependent signaling pathways and validate new targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3S/c22-15-3-1-2-14(9-15)21-25-24-18-6-7-20(26-27(18)21)31-11-19(28)23-10-13-4-5-16-17(8-13)30-12-29-16/h1-9H,10-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOAEAAJZDMXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and antiviral mechanisms.

Chemical Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a triazolo-pyridazine scaffold. This structural diversity is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : A related compound showed IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells, indicating significant antiproliferative activity compared to standard drugs like doxorubicin (IC50: 7.46 µM for HepG2) .
  • Mechanisms of Action : The anticancer mechanisms include inhibition of EGFR tyrosine kinase and induction of apoptosis via the mitochondrial pathway. Notably, compounds with similar structures have been shown to activate caspase pathways and downregulate anti-apoptotic proteins like Bcl-2 .

Antiviral Activity

The antiviral potential of this compound is also noteworthy:

  • Influenza A Virus : The compound's structural analogs have been investigated as small molecule inhibitors of influenza A RNA-dependent RNA polymerase. These studies suggest that modifications in the chemical structure can enhance antiviral activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound:

Structural FeatureEffect on Activity
Benzo[d][1,3]dioxole moietyEnhances interaction with biological targets
Triazolo-pyridazine scaffoldIncreases binding affinity to viral enzymes
Fluorophenyl substitutionPotentially improves selectivity and potency

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study demonstrated that compounds with similar scaffolds induced apoptosis in cancer cell lines through mitochondrial pathways .
  • Antiviral Efficacy : Research on small molecule inhibitors has shown promising results in reducing viral replication in laboratory settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several acetamide derivatives, triazoles, and fluorinated aromatic systems. Below is a comparative analysis based on structural analogs identified in the evidence:

Core Heterocyclic Systems

Compound Name Core Structure Key Differences Potential Implications References
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Fused triazole-pyridazine system Enhanced rigidity and binding specificity compared to simpler triazoles
2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 1,2,4-Triazole Non-fused triazole ring with pyridyl and ethyl substituents Reduced planarity; may lower target affinity
Flumetsulam [1,2,4]Triazolo[1,5-a]pyrimidine Triazolo-pyrimidine core Broader pesticidal activity due to pyrimidine ring

Analysis: The target compound’s fused triazolopyridazine core distinguishes it from non-fused triazole derivatives (e.g., ). Fused systems often exhibit improved binding to enzymes or receptors due to increased aromatic surface area and conformational rigidity .

Substituent Profiles

Compound Name Aromatic Substituents Thioacetamide Linker Functional Impact References
Target Compound 3-Fluorophenyl, benzodioxolylmethyl -S- linkage Fluorine enhances electronegativity; benzodioxole improves solubility
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide 4-Bromophenyl, pyridyl -S- linkage Halogen substituents (Br, Cl) increase molecular weight and hydrophobicity
Diflubenzuron 2,6-Difluorophenyl Carbonyl linkage Carbamate group confers pesticidal activity

Analysis : The 3-fluorophenyl group in the target compound balances electronegativity and lipophilicity, whereas bromo/chloro substituents in analogs () may reduce metabolic stability. The benzodioxole moiety could offer superior solubility compared to purely halogenated derivatives .

Physicochemical Comparison

Property Target Compound 618414-41-8 () Diflubenzuron ()
Molecular Weight ~480 g/mol (estimated) 403.43 g/mol 310.68 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1
Solubility Moderate (benzodioxole enhances) Low (pyridyl reduces) Very low (high halogenation)

Note: The benzodioxole group in the target compound may improve aqueous solubility relative to halogenated analogs .

Q & A

Q. Advanced Research Focus

  • Solubility Prediction: Use tools like ALOGPS to calculate logP and identify hydrophilic substituents (e.g., –OH, –COOH) that enhance aqueous solubility.
  • Molecular Dynamics (MD): Simulate interactions in explicit solvent to assess conformational stability.
  • Fragment-Based Design: Introduce solubilizing groups (e.g., PEG chains) at non-critical positions, avoiding the pharmacophore (e.g., triazolo-pyridazine core). ’s synthesis of pyridazine derivatives with methoxy groups illustrates how substituents balance solubility and activity .

What strategies validate the compound’s mechanism of action when initial target hypotheses are inconclusive?

Q. Advanced Research Focus

  • Chemoproteomics: Use affinity-based probes (e.g., photoaffinity labeling) to pull down interacting proteins from cell lysates.
  • CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify genes whose loss confers resistance/sensitivity.
  • Transcriptomics: Compare gene expression profiles (RNA-seq) of treated vs. untreated cells to infer pathways. ’s antioxidant study employed similar multi-omics validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.